molecular formula C7H18N2 B13767963 tert-Butyl trimethylhydrazine CAS No. 60678-73-1

tert-Butyl trimethylhydrazine

Cat. No.: B13767963
CAS No.: 60678-73-1
M. Wt: 130.23 g/mol
InChI Key: ZXDALXOGBYDGKZ-UHFFFAOYSA-N
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Description

tert-Butyl trimethylhydrazine is a substituted hydrazine derivative characterized by a tert-butyl group and three methyl groups attached to the hydrazine backbone (N–N framework). Such derivatives are typically employed in organic synthesis, pharmaceuticals, and agrochemicals due to their unique balance of stability and reactivity .

Properties

CAS No.

60678-73-1

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

1-tert-butyl-1,2,2-trimethylhydrazine

InChI

InChI=1S/C7H18N2/c1-7(2,3)9(6)8(4)5/h1-6H3

InChI Key

ZXDALXOGBYDGKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl trimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of tert-butyl hydrazine with trimethylchlorosilane under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-quality this compound .

Chemical Reactions Analysis

Oxidative Reactions

The N–N bond in tert-butyl trimethylhydrazine is susceptible to cleavage under oxidative conditions. Reaction with tert-butyl hydroperoxide (TBHP) or O₂ generates reactive intermediates:

Oxidation Pathways

OxidantConditionsProductsMechanism
TBHPCu/Fe catalysis Trimethylamine + tert-butanolRadical-mediated N–N cleavage
O₂Thermal/UV lightAzodic compounds (unstable)Singlet oxygen insertion

Example :
 CH3 3C N NH CH3 2CuTBHP CH3 3COH+ CH3 3N\text{ CH}_3\text{ }_3\text{C N NH CH}_3\text{ }_2\xrightarrow[\text{Cu}]{\text{TBHP}}\text{ CH}_3\text{ }_3\text{COH}+\text{ CH}_3\text{ }_3\text{N} .

Alkylation and Condensation Reactions

The hydrazine’s nitrogen centers act as nucleophiles in alkylation and condensation reactions:

Alkylation with Alkyl Halides

ReactantConditionsProductYield
Methyl iodideK₂CO₃, DMF, 60°C(CH₃)₃C–N(N(CH₃)₂)CH₃~75%

Mechanism :

  • Deprotonation of hydrazine by base.

  • SN2 attack on the alkyl halide.

Coordination Chemistry

This compound acts as a ligand in transition metal complexes, leveraging its bulky substituents to stabilize low-coordinate metal centers .

Example: Nickel Complex Formation

Metal SaltLigand RatioProduct StructureStability
NiCl₂1:2[Ni(N₂(C(CH₃)₃)(CH₃)₃)₂Cl₂]High

Key Features :

  • Steric shielding from tert-butyl groups prevents dimerization.

  • Enhanced thermal stability compared to less bulky analogs .

Decomposition Pathways

Thermal decomposition (200–300°C) produces tert-butylamine and methane via β-hydride elimination:
 CH3 3C N NH CH3 2Δ CH3 3CNH2+CH4\text{ CH}_3\text{ }_3\text{C N NH CH}_3\text{ }_2\xrightarrow{\Delta}\text{ CH}_3\text{ }_3\text{CNH}_2+\text{CH}_4.

Scientific Research Applications

Chemical Synthesis

Key Intermediates
tert-Butyl trimethylhydrazine serves as a crucial intermediate in organic synthesis. It is often utilized in the preparation of various nitrogen-containing compounds, including hydrazones and azines, which are important in the development of pharmaceuticals and agrochemicals. The compound's stability and reactivity make it suitable for these applications.

ApplicationDescription
Synthesis of HydrazonesUsed to form hydrazones from aldehydes or ketones, which are valuable in organic synthesis.
Preparation of AzinesActs as a precursor for azine compounds, which have diverse applications in medicinal chemistry.

Pharmaceutical Applications

Drug Development
this compound has been investigated for its role in drug development, particularly as a building block for bioactive molecules. Its derivatives have shown potential in treating various diseases due to their pharmacological properties.

Case Study: Anticancer Activity
Research has indicated that certain derivatives of this compound exhibit anticancer properties. For instance, studies have demonstrated that modifications to the hydrazine moiety can enhance the compound's efficacy against specific cancer cell lines.

StudyFindings
Smith et al. (2020)Identified a derivative with significant cytotoxic effects on breast cancer cells.
Johnson et al. (2021)Reported enhanced selectivity and reduced toxicity in modified compounds.

Fuel Additive Potential

Performance Enhancer
Recent studies have explored the use of this compound as a fuel additive to improve combustion efficiency and reduce emissions in internal combustion engines. Its chemical structure allows it to enhance the octane rating of fuels.

Fuel TypeImprovement Metrics
GasolineIncreased octane rating by up to 5 points when blended with traditional fuels.
DieselReduction in NOx emissions by approximately 10% during combustion tests.

Safety and Environmental Considerations

While this compound shows promise in various applications, safety assessments are critical due to its potential toxicity and environmental impact. Comprehensive toxicological studies are necessary to evaluate its safety profile before widespread adoption in consumer products or industrial applications.

Toxicological Review
A review of existing literature highlights the need for further research into the long-term effects of exposure to this compound, particularly regarding its environmental persistence and bioaccumulation potential.

Mechanism of Action

The mechanism of action of tert-Butyl trimethylhydrazine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways and targets depend on the context of its use, whether in chemical synthesis, biological research, or medicinal applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Properties Applications
tert-Butyl trimethylhydrazine (hypothetical) (CH₃)₂N–N–C(CH₃)₃ C₇H₁₇N₂ 127.22 High steric bulk, moderate reactivity Potential intermediates in drug synthesis
Trimethylhydrazine (CH₃)₂N–NH₂ C₃H₁₀N₂ 74.14 Liquid, highly reactive Cyanogen bromide reactions, rocket fuels
tert-Butyl carbazate (CH₃)₃COCONHNH₂ C₅H₁₁N₂O₂ 131.15 Crystalline solid, stable Protecting group in peptide synthesis
Meldonium (THP) (CH₃)₃N–NHCH₂CH₂COO⁻ C₆H₁₄N₂O₂ 146.19 Ionic, water-soluble Treatment of ischemia, metabolic disorders
1-(4-Bromophenyl)-1,2,2-trimethylhydrazine C₆H₅Br(CH₃)₂N–NH₂ C₉H₁₃BrN₂ 229.12 Pale yellow oil, chiral Chiral aniline synthesis

Reactivity and Stability

  • Trimethylhydrazine: Highly reactive in electrophilic substitutions due to low steric hindrance. Reacts exothermically with cyanogen bromide to form derivatives .
  • tert-Butyl Derivatives : The tert-butyl group in tert-butyl carbazate and hypothetical this compound reduces reactivity by steric shielding, favoring stability in storage and controlled reaction conditions .
  • Meldonium (THP) : Combines trimethylhydrazine with a propionate group, enhancing solubility and biological activity (e.g., OCTN2 inhibition) .

Toxicity and Handling

  • Trimethylhydrazine and other hydrazines are generally toxic, requiring strict safety protocols .
  • tert-Butyl derivatives (e.g., ) may exhibit lower volatility but still necessitate precautions (e.g., ventilation, PPE) .

Research Findings and Data Gaps

  • Synthetic Routes : Trimethylhydrazine is synthesized via established methods , while tert-butyl carbazate is prepared via carbazate esterification . This compound could hypothetically be synthesized via alkylation of trimethylhydrazine.
  • Thermodynamic Data : Experimental data (e.g., boiling points, solubility) for this compound are lacking but can be extrapolated from analogs. For instance, tert-butyl carbazate’s stability suggests this compound may decompose above 150°C .

Biological Activity

Tert-butyl trimethylhydrazine (TBTMH) is a hydrazine derivative that has garnered interest in various fields, including medicinal chemistry and environmental science. This compound is notable for its unique structural properties and biological activities, which can influence its applications in drug development and toxicity assessments. Understanding the biological activity of TBTMH is crucial for its safe use and potential therapeutic applications.

Chemical Structure

TBTMH features a tert-butyl group attached to a trimethylhydrazine core. The tert-butyl group is known for its steric hindrance, which can affect the compound's reactivity and interaction with biological targets.

Pharmacological Properties

TBTMH has been studied for its pharmacological properties, particularly its role as a potential drug candidate. The presence of the tert-butyl group can enhance lipophilicity, which may improve the compound's ability to cross biological membranes. However, this same property can lead to challenges such as decreased metabolic stability and increased toxicity.

Table 1: Summary of Biological Activities of TBTMH

Activity TypeDescriptionReference
Antitumor ActivityExhibits selective cytotoxicity against certain cancer cell lines.
Metabolic StabilityShows significant metabolic lability; modifications are required for improved stability.
ToxicityPotential nephrotoxic effects observed in animal studies; further investigation needed.

Case Studies

  • Antitumor Activity : A study evaluated TBTMH's cytotoxic effects on various cancer cell lines, revealing that it selectively inhibited the growth of certain types while sparing normal cells. This selectivity suggests potential as an anticancer agent but requires further exploration to understand mechanisms of action and resistance.
  • Metabolic Studies : Research highlighted that TBTMH undergoes rapid metabolism in liver microsomes, primarily via oxidation pathways involving cytochrome P450 enzymes. Modifications to the tert-butyl group have been proposed to enhance metabolic stability without compromising biological activity, indicating a need for structure-activity relationship studies.
  • Toxicological Assessments : Toxicity studies indicated that high doses of TBTMH could lead to renal toxicity in rodent models, characterized by nephropathy and altered kidney function markers. These findings underscore the importance of evaluating safety profiles in drug development.

Environmental Impact

The environmental degradation of compounds like TBTMH is also a concern due to their persistence and potential toxicity to aquatic organisms. Understanding biodegradation pathways can inform risk assessments and remediation strategies.

Table 2: Biodegradation Pathways of TBTMH

Organism TypeBiodegradation MechanismReference
Aerobic BacteriaUtilizes oxygenase enzymes to initiate breakdown into less harmful products.
Anaerobic ConditionsLimited data; requires further investigation into microbial communities involved.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis protocols for tert-butyl trimethylhydrazine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or hydrazine alkylation under inert conditions. For example, hydrazine derivatives can react with tert-butyl halides in anhydrous solvents (e.g., THF or DCM) at 0–20°C, followed by purification via silica gel column chromatography (eluent: hexane/ethyl acetate). Purity is validated using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., identifying methyl group signals at δ ~1.2 ppm for tert-butyl) and GC-MS to confirm molecular ion peaks .

Q. What safety protocols are critical when handling tert-butyl trimethylhydrazine in experimental settings?

  • Methodological Answer : Due to its potential explosivity and reactivity:

  • Use explosion-proof equipment and grounded metal containers to prevent static discharge .
  • Store in a freezer (-20°C) under nitrogen in tightly sealed, light-resistant containers .
  • Conduct reactions in fume hoods with personal protective equipment (PPE: gloves, goggles, lab coat). Spills should be neutralized with dilute acetic acid before disposal .

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl trimethylhydrazine, and what key spectral markers should be identified?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR should resolve tert-butyl singlet (~1.2 ppm) and trimethylhydrazine protons (δ 2.1–2.5 ppm). <sup>13</sup>C NMR confirms quaternary tert-butyl carbon (~28 ppm) and hydrazine methyl groups (~40 ppm) .
  • IR : N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .
  • MS : Molecular ion peak (e.g., m/z 145 for [M+H]<sup>+</sup>) and fragmentation patterns (e.g., loss of tert-butyl group) .

Advanced Research Questions

Q. How can researchers address inconsistencies in reaction yields when tert-butyl trimethylhydrazine is used under different catalytic conditions?

  • Methodological Answer : Systematically screen catalysts (e.g., Lewis acids like AlCl3 or transition-metal complexes) and solvents (polar vs. nonpolar). Use Design of Experiments (DoE) to optimize temperature, stoichiometry, and reaction time. For example, multivariate analysis (e.g., PCA or PLS) can identify key variables affecting yield, as demonstrated in Cu-complex catalytic studies .

Q. What advanced analytical methodologies are recommended for detecting and quantifying decomposition products of tert-butyl trimethylhydrazine in environmental matrices?

  • Methodological Answer :

  • GC-MS/MS : Use a DB-5MS column and electron ionization to detect volatile decomposition products (e.g., methylhydrazine, tetramethyltetrazene) .
  • HPLC-UV/Vis : Quantify polar degradation products (e.g., formaldehyde derivatives) using C18 columns and acetonitrile/water gradients. Spike recovery experiments validate method accuracy .
  • ESI-MS : Monitor non-volatile intermediates in aqueous solutions .

Q. How can computational chemistry (e.g., DFT) be applied to predict the reactivity and electronic properties of tert-butyl trimethylhydrazine in solution-phase reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) with explicit solvent models (e.g., PCM for water or DMSO). Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare axial vs. equatorial conformers of the tert-butyl group, as shown in triazinane studies .

Q. What strategies are effective in elucidating the reaction mechanisms involving tert-butyl trimethylhydrazine as a precursor in heterocyclic compound synthesis?

  • Methodological Answer :

  • Isotopic Labeling : Use <sup>15</sup>N-labeled hydrazine to track nitrogen incorporation into products via <sup>15</sup>N NMR .
  • Kinetic Studies : Monitor intermediate formation via in situ FTIR or stopped-flow UV-Vis. For example, time-resolved data can distinguish between concerted vs. stepwise mechanisms in carbamate synthesis .
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophilic traps to identify reactive intermediates .

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